molecular formula C9H12O3S B2975351 1-(Benzenesulfonyl)propan-2-ol CAS No. 68276-72-2

1-(Benzenesulfonyl)propan-2-ol

Cat. No.: B2975351
CAS No.: 68276-72-2
M. Wt: 200.25
InChI Key: ADGDGIOFSAGJEX-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)propan-2-ol is an organic compound with the molecular formula C9H12O3S. It is a sulfonyl derivative of propanol, characterized by the presence of a benzenesulfonyl group attached to the second carbon of the propanol chain. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)propan-2-ol can be synthesized through the reaction of benzenesulfonyl chloride with propanol in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the nucleophilic substitution of the chloride group by the hydroxyl group of propanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzenesulfonyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)propan-2-ol involves its ability to participate in nucleophilic substitution reactions. The benzenesulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the hydroxyl group. This allows the compound to undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(Benzenesulfonyl)propan-2-ol is unique due to its specific chain length and the position of the hydroxyl group, which influences its reactivity and applications in organic synthesis. Its intermediate chain length provides a balance between reactivity and stability, making it a valuable compound in various chemical processes .

Properties

IUPAC Name

1-(benzenesulfonyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDGIOFSAGJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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